N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Description
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, cytotoxic effects on various cancer cell lines, and its mechanism of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H17N2O2S
- Molecular Weight : 285.384 g/mol
The compound features a complex structure with a thieno-thiazole moiety and a dimethylamino group, which is known to influence its biological activity.
1. Antioxidant Activity
Research indicates that compounds with a dimethylamino group exhibit significant antioxidant properties. In studies measuring the oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP), compounds similar to this compound demonstrated strong free radical scavenging abilities without cytotoxic effects on H9c2 cardiomyoblast cells .
Assay Type | Result |
---|---|
ORAC | High antioxidant capacity |
FRAP | Significant reducing power |
Cytotoxicity (MTT Assay) | No cytotoxic effects at tested doses |
2. Cytotoxicity Against Cancer Cell Lines
The compound's cytotoxic effects have been evaluated against several cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cells significantly at micromolar concentrations .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 1 - 2 | Complete inhibition of colony growth |
Panc-1 | 1 - 2 | Significant reduction in cell viability |
The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression in these cancer cells.
The biological activity of this compound may be attributed to its structural features that allow it to interact with cellular pathways involved in oxidative stress and apoptosis. The presence of the dimethylamino group enhances its ability to penetrate cellular membranes and exert pharmacological effects .
Case Studies
Several studies have explored the biological implications of similar compounds with the dimethylamino functional group:
- Study on Antioxidant Properties : A study evaluated various derivatives with the dimethylamino group for their antioxidant capabilities. Results indicated promising activity with minimal cytotoxicity .
- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the anticancer potential of related compounds against breast and pancreatic cancer cell lines, revealing significant inhibitory effects on colony formation and cell viability .
Properties
Molecular Formula |
C17H23N3O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-11(2)16(21)18-17-20(13-7-5-12(6-8-13)19(3)4)14-9-25(22,23)10-15(14)24-17/h5-8,11,14-15H,9-10H2,1-4H3 |
InChI Key |
KZTNTBYIVKEAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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